molecular formula C7H3Cl2FO2 B1350897 2,3-Dichloro-6-fluorobenzoic acid CAS No. 32890-91-8

2,3-Dichloro-6-fluorobenzoic acid

Cat. No.: B1350897
CAS No.: 32890-91-8
M. Wt: 209 g/mol
InChI Key: OOQKLNYJVMPYIF-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluorobenzoic acid is an organic compound with the molecular formula C7H3Cl2FO2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-fluorobenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the following steps:

    Chlorination: Benzoic acid is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 3 positions.

    Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 6 position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be further oxidized to form more complex derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Derivatives with different functional groups replacing the chlorine or fluorine atoms.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Oxidation: More oxidized forms of the compound, potentially leading to ring-opening products.

Scientific Research Applications

2,3-Dichloro-6-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which 2,3-Dichloro-6-fluorobenzoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluorobenzoic acid
  • 2,3-Dichloro-4-fluorobenzoic acid
  • 2,3-Dichloro-5-fluorobenzoic acid

Comparison: 2,3-Dichloro-6-fluorobenzoic acid is unique due to the specific positioning of its chlorine and fluorine atoms, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

2,3-dichloro-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQKLNYJVMPYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397569
Record name 2,3-Dichloro-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32890-91-8
Record name 2,3-Dichloro-6-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32890-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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